4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKGXRENOLSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiophene Core
The 4,5-dimethylthiophene-3-carboxamide backbone is synthesized via cyclization of pre-functionalized precursors. A validated method involves the condensation of dimethylmaleic anhydride with thiourea derivatives under acidic conditions, yielding 4,5-dimethylthiophene-3-carboxylic acid. Subsequent esterification with ethanol in the presence of sulfuric acid produces the ethyl ester intermediate, which is then converted to the carboxamide via ammonolysis.
Key Reaction Conditions
- Cyclization : Thiourea (1.2 equiv), dimethylmaleic anhydride (1 equiv), HCl (cat.), reflux in toluene (6 h).
- Ammonolysis : Ethyl 4,5-dimethylthiophene-3-carboxylate (1 equiv), NH₃ (gas), ethanol, 60°C (12 h).
Introduction of the Acetamido Group
The 2-amino substituent on the thiophene ring is acylated using 2-chloroacetyl chloride. This step is optimized under Schotten-Baumann conditions, where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. The resulting 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxamide serves as the precursor for sulfanyl group incorporation.
Optimization Insights
Incorporation of the Phenylsulfanyl Moiety
The chloro substituent in 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxamide undergoes nucleophilic displacement with sodium phenylthiolate (NaSPh). This reaction proceeds via an SN2 mechanism in dimethylformamide (DMF) at 80°C, yielding the target phenylsulfanyl derivative.
Critical Parameters
Final Carboxamide Formation
The carboxamide group at the 3-position is introduced early in the synthesis via ammonolysis of the ethyl ester intermediate. This approach avoids side reactions during subsequent acylation and sulfanyl incorporation steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The acylation and sulfanyl substitution steps are highly solvent-dependent. Polar aprotic solvents like DMF facilitate nucleophilic displacement, while dichloromethane optimizes acylation yields (Table 1).
Table 1: Solvent Optimization for Key Steps
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acylation | Dichloromethane | 25 | 92 |
| Sulfanyl Substitution | DMF | 80 | 88 |
| Cyclization | Toluene | 110 | 85 |
Catalytic Additives
The use of triethylamine (TEA) during sulfanyl substitution accelerates the reaction by scavenging HCl, improving yields from 75% to 88%. Conversely, Lewis acids like CAN showed minimal impact, aligning with observations in imidazolidinone syntheses.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) reveals ≥98% purity, critical for pharmacological applications.
Chemical Reactions Analysis
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Analog: Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
Key Differences :
Implications :
- Lipophilicity: The phenylsulfanyl group in the target compound may enhance membrane permeability compared to the cyano-acrylamido group in compounds.
- Bioactivity : Ethyl carboxylate derivatives in demonstrated in vitro antioxidant activity (IC~50~ values: 12–18 µM in DPPH assays) and in vivo anti-inflammatory effects (35–48% edema inhibition in carrageenan-induced rat paw edema models). The target compound’s carboxamide group might improve receptor binding via hydrogen bonding, though experimental validation is required.
Broader Context: Thiazole Derivatives ()
Compounds in , such as thiazol-5-ylmethyl derivatives with hydroxy and ureido groups, are structurally distinct due to:
- Core heterocycle : Thiazole vs. thiophene.
- Substituents : Complex ureido and hydroxy groups vs. acetamido/carboxamide.
These differences suggest divergent pharmacological targets (e.g., protease inhibition or enzyme modulation) compared to the thiophene-based target compound .
Hypothesized Structure-Activity Relationships (SAR)
- Phenylsulfanyl vs.
- Carboxamide vs. Ester : Carboxamide’s hydrogen-bonding capacity could enhance target selectivity or solubility, whereas ethyl esters in may prioritize metabolic stability.
Q & A
Basic Question: What are the common synthetic methodologies for preparing 4,5-dimethylthiophene derivatives with acetamido and carboxamide functionalities?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, forming acrylamido derivatives. Reaction completion is monitored via thin-layer chromatography (TLC), with yields ranging from 72% to 94% .
Purification : Recrystallization using alcohols (e.g., ethanol) ensures purity .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of substituted 4,5-dimethylthiophene carboxamides?
Methodological Answer:
Key variables for optimization include:
- Solvent Selection : Toluene is preferred for its ability to stabilize intermediates during condensation .
- Catalyst Ratio : A 1:3.7 molar ratio of piperidine to acetic acid enhances reaction rates while minimizing side products .
- Substituent Effects : Electron-withdrawing groups on benzaldehydes (e.g., nitro or chloro) increase electrophilicity, accelerating condensation but may reduce solubility, necessitating solvent adjustments .
- Temperature Control : Reflux conditions (110–120°C) balance reaction speed and thermal decomposition risks .
Basic Question: What spectroscopic techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Confirms the presence of amide (N–H stretch at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenylsulfanyl), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ 10.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm substituent positions .
Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determines precise bond angles, torsion angles, and packing arrangements. Software like ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
- Comparative Analysis : Overlay experimental data with computational models (e.g., DFT-optimized structures) to identify deviations caused by crystal packing forces .
Basic Question: What in vitro assays are used to evaluate antioxidant and anti-inflammatory activities of this compound?
Methodological Answer:
- Antioxidant Assays :
- DPPH Radical Scavenging : Measures hydrogen-donating ability at 517 nm, with IC₅₀ values compared to ascorbic acid .
- Superoxide Dismutase (SOD) Mimicry : Quantifies inhibition of pyrogallol autoxidation .
- Anti-inflammatory Assays :
- Carrageenan-Induced Paw Edema (in vivo) : Evaluates dose-dependent inhibition of inflammation over 4–6 hours .
Advanced Question: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
Methodological Answer:
Basic Question: What analytical methods ensure purity and stability of the compound during storage?
Methodological Answer:
- HPLC-PDA : Monitors degradation products using a C18 column and gradient elution (acetonitrile/water) .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via TLC and NMR for decomposition .
Advanced Question: How can computational modeling predict interactions with biological targets (e.g., kinases or inflammatory mediators)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or NF-κB. Key interactions include hydrogen bonds with the carboxamide group and hydrophobic contacts with the thiophene ring .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .
Basic Question: What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Dissipation : Larger batches risk exothermic runaway during condensation; jacketed reactors with controlled cooling mitigate this .
- Solvent Recovery : Toluene is recycled via fractional distillation to reduce costs and environmental impact .
Advanced Question: How can mechanistic studies (e.g., apoptosis assays) elucidate the compound’s cytotoxic potential?
Methodological Answer:
- Western Blotting : Quantify BAX/Bcl-2 ratios in treated HepG2 cells; a ratio > 1 indicates pro-apoptotic activity .
- Caspase-3 Activation : Fluorometric assays using Ac-DEVD-AMC substrate show caspase-3 cleavage, confirming apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
